molecular formula C11H11NO B3389021 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 903556-72-9

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No. B3389021
CAS RN: 903556-72-9
M. Wt: 173.21
InChI Key: MTNQNFQWBVATMN-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” is a chemical compound with the molecular formula C11H11NO . It is a derivative of 2,2-dimethyl-2,3-dihydrobenzofuran .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” can be represented by the InChI string: InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to one of the carbon atoms, and a carbonitrile group attached to the 5-position of the benzofuran ring .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile”, have been found to be suitable structures for the development of new therapeutic agents . They have been used in diverse fields of antimicrobial therapy and have shown promise against a variety of deadly microbes .

Treatment of Skin Diseases

Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Anticancer Activity

2,3-Dihydrobenzofuran (DHB) containing natural products have been reported with activity against cancer . This suggests that “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” could potentially be used in cancer research and treatment .

Treatment of Tuberculosis

DHB containing natural products have also been reported with activity against tuberculosis . This indicates that “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” could be used in the development of new therapeutic agents for tuberculosis .

Treatment of Malaria

DHB containing natural products have shown activity against malaria . This suggests that “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” could potentially be used in malaria research and treatment .

Treatment of Cataracts

DHB containing natural products have been reported with activity against cataracts . This indicates that “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile” could be used in the development of new therapeutic agents for cataracts .

Mechanism of Action

Mode of Action

It is known that the compound has radical scavenging activity . This suggests that it may interact with its targets by neutralizing harmful free radicals, thereby preventing oxidative stress.

Biochemical Pathways

Given its radical scavenging activity , it can be inferred that it may influence pathways related to oxidative stress and cellular damage.

Result of Action

Its radical scavenging activity suggests that it may help to prevent cellular damage caused by free radicals .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNQNFQWBVATMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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